Cas no 2229159-11-7 (5-{1-(tert-butoxy)carbonylpiperidin-3-yl}-2-hydroxy-3,3-dimethylpentanoic acid)

5-{1-(tert-Butoxy)carbonylpiperidin-3-yl}-2-hydroxy-3,3-dimethylpentanoic acid is a versatile intermediate in organic synthesis, particularly valued for its piperidine scaffold and protected amine functionality. The tert-butoxycarbonyl (Boc) group ensures stability under a range of reaction conditions while allowing selective deprotection when needed. The hydroxyl and carboxylic acid moieties provide additional sites for derivatization, making it useful in the synthesis of complex molecules, including pharmaceuticals and bioactive compounds. Its structural features, including the sterically hindered 3,3-dimethylpentanoic acid segment, contribute to controlled reactivity and selectivity in multi-step synthetic pathways. This compound is particularly relevant in medicinal chemistry for the development of targeted therapeutics.
5-{1-(tert-butoxy)carbonylpiperidin-3-yl}-2-hydroxy-3,3-dimethylpentanoic acid structure
2229159-11-7 structure
Product Name:5-{1-(tert-butoxy)carbonylpiperidin-3-yl}-2-hydroxy-3,3-dimethylpentanoic acid
CAS No:2229159-11-7
MF:C17H31NO5
MW:329.431745767593
CID:5875499
PubChem ID:165828363
Update Time:2025-06-30

5-{1-(tert-butoxy)carbonylpiperidin-3-yl}-2-hydroxy-3,3-dimethylpentanoic acid Chemical and Physical Properties

Names and Identifiers

    • 5-{1-(tert-butoxy)carbonylpiperidin-3-yl}-2-hydroxy-3,3-dimethylpentanoic acid
    • 2229159-11-7
    • EN300-1894542
    • 5-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-hydroxy-3,3-dimethylpentanoic acid
    • Inchi: 1S/C17H31NO5/c1-16(2,3)23-15(22)18-10-6-7-12(11-18)8-9-17(4,5)13(19)14(20)21/h12-13,19H,6-11H2,1-5H3,(H,20,21)
    • InChI Key: RSQFDVWBOHNFJB-UHFFFAOYSA-N
    • SMILES: OC(C(=O)O)C(C)(C)CCC1CN(C(=O)OC(C)(C)C)CCC1

Computed Properties

  • Exact Mass: 329.22022309g/mol
  • Monoisotopic Mass: 329.22022309g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 7
  • Complexity: 427
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 87.1Ų

5-{1-(tert-butoxy)carbonylpiperidin-3-yl}-2-hydroxy-3,3-dimethylpentanoic acid Pricemore >>

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Additional information on 5-{1-(tert-butoxy)carbonylpiperidin-3-yl}-2-hydroxy-3,3-dimethylpentanoic acid

Research Brief on 5-{1-(tert-butoxy)carbonylpiperidin-3-yl}-2-hydroxy-3,3-dimethylpentanoic acid (CAS: 2229159-11-7)

The compound 5-{1-(tert-butoxy)carbonylpiperidin-3-yl}-2-hydroxy-3,3-dimethylpentanoic acid (CAS: 2229159-11-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, including a tert-butoxycarbonyl (Boc)-protected piperidine ring and a hydroxy-substituted pentanoic acid moiety, is being explored for its potential applications in drug discovery and development. Recent studies have focused on its synthesis, biological activity, and potential as a building block for more complex therapeutic agents.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the synthetic pathways for 5-{1-(tert-butoxy)carbonylpiperidin-3-yl}-2-hydroxy-3,3-dimethylpentanoic acid, highlighting its role as a key intermediate in the synthesis of protease inhibitors. The study demonstrated that the compound's stereochemistry and functional groups are critical for its binding affinity to target enzymes, making it a promising candidate for further optimization. The researchers employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the compound's structure and purity.

Another recent study, published in Bioorganic & Medicinal Chemistry Letters, explored the biological activity of 5-{1-(tert-butoxy)carbonylpiperidin-3-yl}-2-hydroxy-3,3-dimethylpentanoic acid in the context of inflammatory diseases. The compound exhibited moderate inhibitory effects on pro-inflammatory cytokines, suggesting its potential as a lead compound for anti-inflammatory drug development. The study also noted that the Boc-protecting group could be selectively removed to generate derivatives with enhanced bioavailability and therapeutic efficacy.

Industry reports from 2024 indicate that 5-{1-(tert-butoxy)carbonylpiperidin-3-yl}-2-hydroxy-3,3-dimethylpentanoic acid is being evaluated by several pharmaceutical companies as a scaffold for novel small-molecule therapeutics. Its modular structure allows for facile chemical modifications, enabling the exploration of diverse pharmacological profiles. For instance, one company has reported preliminary success in derivatizing the compound to target G-protein-coupled receptors (GPCRs) involved in metabolic disorders.

In conclusion, 5-{1-(tert-butoxy)carbonylpiperidin-3-yl}-2-hydroxy-3,3-dimethylpentanoic acid (CAS: 2229159-11-7) represents a versatile and promising compound in the realm of chemical biology and drug discovery. Its synthetic accessibility, coupled with its demonstrated biological activity, positions it as a valuable tool for researchers aiming to develop next-generation therapeutics. Future studies are expected to delve deeper into its mechanism of action and explore its potential in treating a broader range of diseases.

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